molecular formula C36H35ClN6OS B1673914 L 691816 CAS No. 150461-07-7

L 691816

Número de catálogo: B1673914
Número CAS: 150461-07-7
Peso molecular: 635.2 g/mol
Clave InChI: ZXTQNTHPGKKAHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

La síntesis de L 691816 involucra varios pasos, comenzando con la formación del núcleo de tiopirano[2,3,4-c,d]indol. La ruta sintética normalmente incluye los siguientes pasos :

    Formación del núcleo de tiopirano[2,3,4-c,d]indol: Este paso involucra la ciclización de precursores apropiados bajo condiciones específicas.

    Reacciones de sustitución: Se introducen varios sustituyentes a la estructura del núcleo a través de reacciones de sustitución.

    Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

L 691816 experimenta varios tipos de reacciones químicas, incluyendo:

    Oxidación: Esta reacción puede modificar los grupos funcionales en el compuesto, alterando potencialmente su actividad biológica.

    Reducción: Las reacciones de reducción pueden usarse para modificar el estado de oxidación de ciertos átomos dentro de la molécula.

    Sustitución: Las reacciones de sustitución se usan comúnmente para introducir varios grupos funcionales en la molécula.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure : L 691816 has the following chemical structure:

  • Molecular Formula : C₁₄H₁₀BrN₃S
  • Melting Point : 140–142 °C

The compound's mechanism of action involves the inhibition of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. By selectively inhibiting this enzyme, this compound reduces the production of leukotrienes, thus alleviating symptoms associated with allergic reactions and asthma .

Scientific Research Applications

  • Asthma and Allergies :
    • This compound has been extensively studied for its potential in treating asthma and allergic responses. In vivo studies demonstrated that it effectively inhibits leukotriene B4 synthesis in human polymorphonuclear leukocytes, showcasing an IC50 value of approximately 10 nM .
    • In rat models, this compound exhibited significant efficacy in reducing airway hyperreactivity and inflammation associated with antigen-induced asthma, with an effective dose (ED50) as low as 0.1 mg/kg .
  • Inflammatory Diseases :
    • The compound is being investigated for broader applications in inflammatory diseases beyond asthma. Its ability to modulate leukotriene pathways positions it as a candidate for research into conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Pharmacological Studies :
    • In pharmacological evaluations, this compound has shown promising results in various animal models. For instance, it was effective in reducing paw edema in rat pleurisy models, indicating its anti-inflammatory properties .
    • The compound's selectivity for 5-lipoxygenase over other lipoxygenases (like FLAP and cyclooxygenases) enhances its therapeutic potential by minimizing side effects associated with broader enzyme inhibition .

Case Study 1: Efficacy in Asthma Models

A study conducted on conscious allergic monkeys demonstrated that treatment with this compound resulted in a marked reduction of urinary LTE4 excretion, correlating with improved respiratory function during allergen exposure. This highlights the compound's potential as a therapeutic agent for managing asthma symptoms effectively.

Case Study 2: Inhibition of Inflammatory Responses

In a rat model of antigen-induced pleurisy, this compound was administered at varying doses to assess its impact on inflammatory markers. Results indicated a dose-dependent decrease in leukotriene production, supporting its role as a potent anti-inflammatory agent.

Summary Table of Key Findings

Application AreaObserved EffectsReference
AsthmaReduced airway hyperreactivity
Allergic ReactionsDecreased leukotriene synthesis
Inflammatory DiseasesEffective in reducing paw edema
Pharmacological StudiesSelective inhibition of 5-lipoxygenase

Comparación Con Compuestos Similares

L 691816 es único entre los inhibidores de la 5-lipoxigenasa debido a su potente e inhibición selectiva, así como su biodisponibilidad oral . Compuestos similares incluyen:

    Zileutón: Otro inhibidor de la 5-lipoxigenasa utilizado en el tratamiento del asma.

    MK-886: Un inhibidor de la biosíntesis de leucotrienos que se dirige a la proteína activadora de la 5-lipoxigenasa.

    AA-861: Un inhibidor selectivo de la 5-lipoxigenasa utilizado en estudios de investigación.

En comparación con estos compuestos, this compound ofrece una combinación única de potencia, selectividad y actividad oral, lo que lo convierte en una herramienta valiosa tanto para la investigación como para las posibles aplicaciones terapéuticas .

Q & A

Basic Research Questions

Q. What experimental assays are recommended for evaluating 5-lipoxygenase (5-LOX) inhibitory activity of L 691816 in vitro?

  • Methodological Answer: Use cell-free systems with purified 5-LOX enzyme to measure inhibition of arachidonic acid conversion to leukotrienes. Include positive controls (e.g., zileuton) and validate via spectrophotometric quantification of reaction products. Ensure pH (7.4) and temperature (37°C) mimic physiological conditions. For reproducibility, document enzyme lot numbers and pre-incubation times with the inhibitor .

Q. How should researchers select appropriate in vivo models to study this compound's pharmacokinetic profile?

  • Methodological Answer: Prioritize rodent models (rats/mice) with species-specific metabolic similarities to humans. Administer this compound orally to assess bioavailability, aligning with its known oral activity. Collect plasma samples at timed intervals and analyze via LC-MS/MS to determine Cmax, Tmax, and AUC. Include control groups receiving vehicle alone to distinguish compound-specific effects .

Q. What controls are essential when testing this compound's selectivity against related enzymes (e.g., COX or 12-LOX)?

  • Methodological Answer: Include isoform-specific substrates and inhibitors in parallel assays. For example, test against COX-1/2 (using arachidonic acid-induced platelet aggregation) and 12-LOX (platelet homogenate assays). Use competitive binding studies to calculate IC50 ratios, ensuring selectivity thresholds exceed 10-fold .

Q. What analytical techniques validate this compound's stability under experimental conditions?

  • Methodological Answer: Perform accelerated stability studies using HPLC-UV to monitor degradation under varying pH, temperature, and light exposure. Use mass spectrometry to identify degradation products. For long-term stability, store solutions in amber vials at -80°C and reassess potency every six months .

Advanced Research Questions

Q. How to resolve contradictions between in vitro potency and in vivo efficacy observed with this compound?

  • Methodological Answer: Investigate bioavailability limitations (e.g., plasma protein binding, first-pass metabolism) using hepatic microsome assays. Employ tissue distribution studies (radiolabeled this compound) to identify accumulation sites. If metabolites are active, characterize them via MS/MS fragmentation and test their 5-LOX inhibition .

Q. What computational methods complement experimental studies of this compound's binding mechanism?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using 5-LOX crystal structures (PDB ID: 3V99) to predict binding poses. Validate with molecular dynamics simulations (100 ns) to assess stability. Mutagenesis studies (e.g., Ala-scanning of predicted binding residues) can confirm computational predictions .

Q. How to design studies investigating this compound's off-target effects in complex biological systems?

  • Methodological Answer: Use high-content screening (e.g., transcriptomics/proteomics) in primary cells to identify unexpected pathway modulation. Combine with chemoproteomic pull-down assays (biotinylated this compound probes) to capture interacting proteins. Validate hits via siRNA knockdown and functional rescue experiments .

Q. How to optimize experimental protocols for this compound's combination therapies?

  • Methodological Answer: Apply factorial design (e.g., 2x2 matrix) to test synergy with NSAIDs or antihistamines. Use Chou-Talalay combination indices to quantify additive/synergistic effects. Monitor leukotriene B4 (LTB4) suppression in ex vivo whole-blood assays to confirm therapeutic relevance .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Fit sigmoidal curves (4-parameter logistic model) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and power analysis (≥80%) to justify sample sizes .

Q. How to address batch-to-batch variability in this compound's biological activity?

  • Methodological Answer: Implement QC/QA protocols: NMR/HPLC purity checks (>98%), biological standardization (e.g., IC50 against reference 5-LOX batches), and stability-indicating assays. Document synthesis routes and storage conditions in metadata .

Q. Ethical & Literature Considerations

Q. How to ensure compliance with ethical guidelines when testing this compound in animal models?

  • Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain IACUC approval for humane endpoints (e.g., maximum tumor burden). Use randomization/blinding to minimize bias in outcome assessments .

Q. What strategies mitigate publication bias in negative/equivocal this compound studies?

  • Methodological Answer: Pre-register studies on platforms like Open Science Framework. Include negative results in supplementary materials, emphasizing methodological validity (e.g., positive control responses). Use funnel plots to assess bias in meta-analyses .

Propiedades

Número CAS

150461-07-7

Fórmula molecular

C36H35ClN6OS

Peso molecular

635.2 g/mol

Nombre IUPAC

2-[(4-chlorophenyl)methyl]-3-[2,2-dimethyl-3-(2H-tetrazol-5-yl)propyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene

InChI

InChI=1S/C36H35ClN6OS/c1-23-17-29-32(44-22-28-14-11-26(20-38-28)25-7-5-4-6-8-25)16-15-30-34(29)35(45-23)31(18-36(2,3)19-33-39-41-42-40-33)43(30)21-24-9-12-27(37)13-10-24/h4-16,20,23H,17-19,21-22H2,1-3H3,(H,39,40,41,42)

Clave InChI

ZXTQNTHPGKKAHX-UHFFFAOYSA-N

SMILES

CC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7

SMILES canónico

CC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

5-(3-(1-(4-chlorobenzyl)-4-methyl-6-((5-phenylpyridin-2-yl)methoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropyl)-1H-tetrazole
L 691,816
L 691816
L-691,816
L-691816

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L 691816
Reactant of Route 2
Reactant of Route 2
L 691816
Reactant of Route 3
Reactant of Route 3
L 691816
Reactant of Route 4
Reactant of Route 4
L 691816
Reactant of Route 5
Reactant of Route 5
L 691816
Reactant of Route 6
Reactant of Route 6
L 691816

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.